molecular formula C12H14O5 B15333845 Methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate

Methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate

Cat. No.: B15333845
M. Wt: 238.24 g/mol
InChI Key: ADTCMUUQBRPCJJ-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate is an organic compound with a complex structure that includes a methoxy-substituted aromatic ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate typically involves the esterification of 3-(2,5-dimethoxyphenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate involves its interaction with specific molecular targets. The methoxy groups and ester functionality allow it to participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,4-dimethoxyphenyl)-2-oxopropanoate
  • Methyl 3-(3,4-dimethoxyphenyl)-2-oxopropanoate
  • Methyl 3-(2,5-dimethoxyphenyl)-2-oxobutanoate

Uniqueness

Methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate is unique due to the specific positioning of the methoxy groups on the aromatic ring, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to its isomers and analogs.

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate

InChI

InChI=1S/C12H14O5/c1-15-9-4-5-11(16-2)8(6-9)7-10(13)12(14)17-3/h4-6H,7H2,1-3H3

InChI Key

ADTCMUUQBRPCJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(=O)C(=O)OC

Origin of Product

United States

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